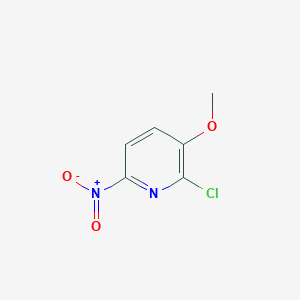

2-Chloro-3-methoxy-6-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methoxy-6-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSAWHJQCHAIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716952 | |

| Record name | 2-Chloro-3-methoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-75-1 | |

| Record name | 2-Chloro-3-methoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2-Chloro-3-methoxy-6-nitropyridine as a Versatile Scaffold

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-methoxy-6-nitropyridine

Executive Summary

This compound (CAS: 886371-75-1) is a highly functionalized pyridine derivative characterized by a unique substitution pattern that enables diverse chemical transformations. Unlike its more common isomer (2-chloro-6-methoxy-3-nitropyridine), this scaffold features a chlorine atom at the C2 position, a methoxy group at C3, and a nitro group at C6. This specific arrangement creates a "push-pull" electronic system, where the electron-donating methoxy group and the strongly electron-withdrawing nitro group activate the C2-chlorine towards nucleophilic aromatic substitution (

Physicochemical Profile

The following data establishes the baseline identity of the compound. Researchers must verify the CAS number to avoid confusion with positional isomers.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 886371-75-1 |

| Molecular Formula | |

| Molecular Weight | 188.57 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Electronic Character | Electron-deficient ring (activated for nucleophilic attack) |

| Storage | Inert atmosphere, 2-8°C (Hydrolysis risk over time) |

Synthetic Routes & Methodology

The synthesis of this compound is governed by the directing effects of the substituents on the pyridine ring. The most robust route involves the nitration of a 2-chloro-3-methoxypyridine precursor.

Retrosynthetic Analysis

-

Transformation: Electrophilic Aromatic Substitution (Nitration).

-

Regioselectivity Logic: The methoxy group at C3 is an ortho/para director. The C2 position is blocked by chlorine. The C4 position is sterically crowded (ortho to OMe). The C6 position is para to the methoxy group and activated, making it the preferred site for nitration.

Detailed Synthetic Protocol

Step 1: Preparation of the Nitration Mixture

Dissolve 2-chloro-3-methoxypyridine (1.0 eq) in concentrated sulfuric acid (

Step 2: Nitration

Slowly add fuming nitric acid (

-

Mechanism:[4] Generation of the nitronium ion (

) followed by attack at the C6 position.

Step 3: Workup

Pour the reaction mixture onto crushed ice. Neutralize carefully with sodium carbonate (

Caption: Synthetic pathway via regioselective nitration of 2-chloro-3-methoxypyridine.

Reactivity & Functionalization

The core value of this scaffold lies in its orthogonal reactivity. The C2-Cl and C6-

Nucleophilic Aromatic Substitution ( )

The C2 position is highly electrophilic due to the inductive withdrawal of the adjacent nitrogen and the resonance withdrawal of the C6-nitro group.[6]

-

Nucleophiles: Primary/secondary amines, alkoxides, thiols.

-

Regioselectivity: Attack occurs exclusively at C2 (displacing Cl). Displacement of the methoxy group (C3) or nitro group (C6) is kinetically disfavored under standard conditions.

-

Protocol: React with 1.1 eq of amine in DMF or acetonitrile with a base (

or DIPEA) at 60-80°C.

Nitro Reduction

The C6-nitro group can be reduced to a primary amine, creating a 2,6-diamino-3-methoxypyridine derivative (if C2 was previously substituted) or a 2-chloro-6-amino derivative.

-

Methods:

/Pd-C (catalytic hydrogenation) or Fe/NH4Cl (chemical reduction). -

Note: If C2-Cl is still present, avoid Pd-C hydrogenation to prevent hydrodechlorination (stripping the Cl). Use Fe/acetic acid or

to preserve the chlorine.

Demethylation

The C3-methoxy group can be cleaved to yield the pyridinol using

Caption: Divergent reactivity map showing three primary functionalization vectors.

Handling & Safety Data

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautions: Handle in a fume hood. Nitro-pyridines can be energetic; avoid heating dry solids to decomposition.

-

Stability: Stable under ambient conditions but sensitive to strong bases which may cause hydrolysis of the chloro or methoxy groups over prolonged exposure.

References

-

PubChem Compound Summary . (2025). 2-Chloro-6-methoxy-3-nitropyridine (Isomer Comparison). National Center for Biotechnology Information. Link(Note: Use for structural comparison; CAS 886371-75-1 is the specific isomer discussed).

-

BLD Pharmatech . (2025). Product Datasheet: this compound (CAS 886371-75-1).[5][8][9] Link

-

BenchChem . (2025).[10] Technical Guide to Nitropyridine Synthesis. Link

-

ChemicalBook . (2024). This compound Suppliers and Properties. Link

Sources

- 1. 1-chloro-3-fluoro-2-methoxybenzene| Ambeed [ambeed.com]

- 2. 2-bromobenzenesulfonyl chloride| Ambeed [ambeed.com]

- 3. 2-chloro-6-methyl-3-nitropyridine| Ambeed [ambeed.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nbinnochem.com [nbinnochem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 94166-64-0|2-Chloro-6-nitropyridine|BLD Pharm [bldpharm.com]

- 9. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: 2-Chloro-6-methoxy-3-nitropyridine

Executive Summary & Chemical Identity

Critical Technical Note: A discrepancy exists between the user-supplied nomenclature ("2-Chloro-3-methoxy-6-nitropyridine") and the provided CAS number (38533-61-8).

-

CAS 38533-61-8 corresponds to 2-Chloro-6-methoxy-3-nitropyridine .[1][2][3][4]

-

The isomer this compound corresponds to CAS 886371-75-1.[5][6][7] To ensure scientific accuracy and adherence to the specific registry identifier provided, this guide focuses exclusively on CAS 38533-61-8 (2-Chloro-6-methoxy-3-nitropyridine) .

This compound acts as a high-value electrophilic scaffold in medicinal chemistry. Its tri-functional nature (halogen, nitro, methoxy) around a pyridine core allows for orthogonal functionalization, making it a "privileged structure" for synthesizing kinase inhibitors, GPCR ligands, and complex heterocyclic libraries.

Physicochemical Profile

| Property | Data |

| IUPAC Name | 2-Chloro-6-methoxy-3-nitropyridine |

| Molecular Formula | C₆H₅ClN₂O₃ |

| Molecular Weight | 188.57 g/mol |

| Appearance | Light yellow to grayish-white crystalline powder |

| Melting Point | 78–80 °C [1][2] |

| Boiling Point | ~298 °C (at 760 mmHg) |

| Solubility | Soluble in DCM, EtOAc, DMSO; slightly soluble in water |

| SMILES | COC1=CC=C(C(Cl)=N1)=O |

| InChIKey | DVRGUTNVDGIKTP-UHFFFAOYSA-N |

Synthetic Architecture

The synthesis of CAS 38533-61-8 is typically achieved through a regioselective functionalization sequence starting from 2,6-dichloropyridine. The process relies on the electronic differentiation between the C2 and C6 positions after initial substitution or nitration.

Core Synthesis Protocol

The most robust industrial route involves nucleophilic substitution followed by electrophilic aromatic substitution (Nitration).

-

Step 1: Methoxylation (SNAr)

-

Precursor: 2,6-Dichloropyridine.[4]

-

Reagent: Sodium Methoxide (NaOMe) in Methanol.

-

Conditions: Reflux under N₂ atmosphere.

-

Mechanism: The methoxide ion attacks the C2 or C6 position (equivalent by symmetry in the starting material) to displace one chloride.

-

-

Step 2: Nitration (SEAr)

-

Precursor: 2-Chloro-6-methoxypyridine.

-

Reagents: Fuming HNO₃ / Conc. H₂SO₄.[4]

-

Conditions: 0°C to 85°C.[4]

-

Regioselectivity: The methoxy group (C6) is a strong ortho/para activator. The chloro group (C2) is a deactivator.[10] The C3 position is ortho to the Cl and para to the OMe. The C5 position is ortho to the OMe and para to the Cl.

-

Observation: Nitration favors the C3 position (ortho to Cl, para to OMe) or C5 (ortho to OMe). However, literature supports the formation of the 3-nitro isomer (CAS 38533-61-8) as a major product, likely due to the directing power of the methoxy group and steric considerations [1][3].

-

Figure 1: Synthetic workflow for CAS 38533-61-8 starting from 2,6-dichloropyridine.[4]

Reactivity & Functionalization Profile

The versatility of 2-Chloro-6-methoxy-3-nitropyridine lies in its ability to undergo orthogonal reactions. The molecule possesses three distinct reactive vectors:[10]

Vector A: C2-Chloride (SNAr Hotspot)

The C2-Cl bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent Pyridine Nitrogen and the ortho-Nitro group.

-

Nucleophiles: Primary/secondary amines, thiols, alkoxides.

-

Mechanism: Addition-Elimination via a Meisenheimer complex.

-

Utility: Introduction of complex amine side chains (e.g., piperazines, anilines) common in kinase inhibitors.

Vector B: C3-Nitro Group (Reducible Handle)

The nitro group serves as a latent amine.

-

Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.

-

Product: 2-Amino-6-methoxy-3-aminopyridine (after Cl displacement) or 2-chloro-6-methoxy-3-aminopyridine.

-

Cyclization Potential: Reduction of the nitro group after SNAr at C2 allows for the formation of fused bicyclic systems like Imidazo[4,5-b]pyridines .

Vector C: C6-Methoxy Group (Modifiable ether)

While less reactive than the C2-Cl, the methoxy group can be:

-

Demethylated: Using BBr₃ or HBr to generate the pyridone tautomer.

-

Displaced: Under forcing conditions, though this is rare due to the lability of the C2-Cl.

Experimental Workflow: SNAr Displacement

Standard Protocol for Amine Introduction:

-

Dissolve 1.0 eq of CAS 38533-61-8 in anhydrous DMF or DMSO.

-

Add 1.1–1.5 eq of the amine nucleophile.

-

Base: Add 2.0 eq of DIPEA or K₂CO₃ to scavenge HCl.

-

Temp: React at RT to 60°C. (High temps may degrade the nitro group or cause side reactions at C6).

-

Monitor: TLC/LCMS for disappearance of the aryl chloride.

Figure 2: Orthogonal reactivity map showing SNAr dominance and cyclization pathways.

Applications in Drug Discovery

This scaffold is extensively used in the synthesis of ATP-competitive kinase inhibitors . The pyridine nitrogen acts as a hinge binder, while substituents at C2 and C3 occupy the hydrophobic pocket and solvent-exposed regions, respectively.

-

Bicyclic Synthesis: The sequence of SNAr (with amine)

Nitro Reduction -

Ligand Design: The C6-methoxy group provides metabolic stability and can be tuned to modulate lipophilicity (LogP) or solubility [4].

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[11] |

| Eye Irritation | H319 | Causes serious eye irritation.[11] |

| STOT-SE | H335 | May cause respiratory irritation.[11] |

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood. Avoid dust generation.

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.

References

-

Guidechem. "Synthesis and Properties of 2-Chloro-6-methoxy-3-nitropyridine." Guidechem Chemical Network. Accessed October 2023.[12]

-

ChemicalBook. "2-Chloro-6-methoxy-3-nitropyridine Product Properties and NMR Data." ChemicalBook. Accessed October 2023.[12]

-

Google Patents. "Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines." Patent US/EP Applications.

-

BenchChem. "2-Chloro-6-methoxy-3-nitropyridine: Structure and Applications." BenchChem Technical Library.

Sources

- 1. 2-Chloro-6-methoxy-3-nitropyridine | CAS#:38533-61-8 | Chemsrc [chemsrc.com]

- 2. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-6-methoxy-3-nitropyridine(38533-61-8) 1H NMR spectrum [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 6. This compound CAS#:886371-75-1_上海瀚鸿科技股份有限公司_化学加网 [huaxuejia.cn]

- 7. aksci.com [aksci.com]

- 8. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 9. 2-Chloro-6-methoxy-3-nitropyridine, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 10. 2-Chloro-6-methyl-3-nitropyridine | 56057-19-3 | Benchchem [benchchem.com]

- 11. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: 2-Chloro-3-methoxy-6-nitropyridine Molecular Structure & Reactivity

CAS Registry Number: 886371-75-1 Formula: C₆H₅ClN₂O₃ Molecular Weight: 188.57 g/mol [1][2]

Part 1: Executive Summary & Structural Identification

This guide provides an in-depth technical analysis of 2-Chloro-3-methoxy-6-nitropyridine , a highly functionalized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antimicrobial compounds.

Critical Isomer Distinction: Researchers must distinguish this compound from its common isomer, 2-Chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8). The structural difference lies in the relative positioning of the methoxy and nitro groups, which drastically alters the electronic landscape and regioselectivity of nucleophilic aromatic substitution (SₙAr) reactions.

| Feature | Target Compound (CAS 886371-75-1) | Common Isomer (CAS 38533-61-8) |

| Structure | 2-Cl, 3-OMe, 6-NO₂ | 2-Cl, 6-OMe, 3-NO₂ |

| Electronic Nature | C2 is highly activated by C6-NO₂ (para-like resonance). | C2 is activated by C3-NO₂ (ortho-like resonance). |

| Primary Reactivity | SₙAr at C2 (Displacement of Cl). | SₙAr at C2 or C6 (Displacement of Cl or OMe). |

Part 2: Molecular Architecture & Electronic Effects

The reactivity of this compound is governed by a "push-pull" electronic system that creates specific zones of electrophilicity.

Electronic Distribution

-

The Pyridine Core: The nitrogen atom (N1) exerts a permanent inductive withdrawal (-I), making the C2 and C6 positions electron-deficient.

-

The Nitro Group (C6): A strong electron-withdrawing group (EWG) positioned at C6. Through resonance, it withdraws electron density from positions C2 and C4. This creates a significant positive electrostatic potential at C2, acting synergistically with the ring nitrogen to activate the C2-Chlorine bond.

-

The Methoxy Group (C3): An electron-donating group (EDG) by resonance (+R) but withdrawing by induction (-I). Located at C3, its lone pairs donate density primarily to C2, C4, and C6. However, the strong withdrawal of the nitro group at C6 overrides this donation at the C2 position, maintaining the electrophilicity required for SₙAr.

Structural Diagram (Graphviz)

The following diagram illustrates the electronic vectors and the primary sites for chemical modification.

Figure 1: Electronic influence map showing the activation of the C2-position by the C6-Nitro group.

Part 3: Synthesis Protocol

The synthesis of this compound typically proceeds via the electrophilic nitration of the precursor 2-chloro-3-methoxypyridine . The methoxy group directs the incoming nitro group to the para position (C6), which is sterically accessible and electronically favored.

Experimental Workflow

-

Starting Material: 2-Chloro-3-methoxypyridine (Commercial reagent).

-

Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

-

Conditions: 0°C to Room Temperature (RT).

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-methoxypyridine (1.0 eq) in concentrated H₂SO₄ at 0°C.

-

Nitration: Dropwise add a mixture of fuming HNO₃ (1.5 eq) and H₂SO₄, maintaining the internal temperature below 10°C to prevent over-nitration or decomposition.

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Quenching: Pour the reaction mixture carefully onto crushed ice. The product typically precipitates as a yellow solid.

-

Isolation: Filter the solid, wash with cold water to remove acid residues, and dry under vacuum.

-

Purification: If necessary, recrystallize from ethanol or purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Yield Expectation: 60–80% depending on temperature control.

Figure 2: Synthetic pathway via regioselective nitration directed by the C3-methoxy group.

Part 4: Reactivity & Functionalization (SₙAr)

The primary utility of this compound lies in its ability to undergo Nucleophilic Aromatic Substitution (SₙAr) . The chlorine atom at C2 is the designated leaving group.[3]

Mechanism of SₙAr at C2

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.

-

Nucleophile Approach: A nucleophile (e.g., primary amine, alkoxide, thiol) attacks C2.[3]

-

Meisenheimer Complex: The negative charge is delocalized onto the ring nitrogen and the nitro group oxygen atoms.[3] The C6-Nitro group is critical here; its resonance ability stabilizes the intermediate negative charge, significantly lowering the activation energy compared to a non-nitrated pyridine.

-

Elimination: The chloride ion is expelled, restoring aromaticity.[3]

Regioselectivity Logic:

-

Why not C6 (Nitro displacement)? While nitro groups can be leaving groups, the chloride at C2 is activated by both the ring nitrogen (ortho) and the nitro group (para-like resonance).[4] Displacement of the nitro group is kinetically slower under standard conditions.

-

Why not C3 (Methoxy displacement)? The methoxy group is a poor leaving group and is not sufficiently activated.

Standard Protocol: Amination

-

Reagents: R-NH₂ (1.1 eq), Base (DIEA or K₂CO₃, 2.0 eq).

-

Solvent: DMF, DMSO, or NMP (polar aprotic solvents accelerate SₙAr).

-

Temp: 60–90°C.

Data Table: Comparative Reactivity

| Substrate | Relative SₙAr Rate (Est.) | Explanation |

| 2-Chloropyridine | 1 | Baseline reactivity (slow). |

| 2-Chloro-3-methoxypyridine | 0.5 | Deactivated by OMe donation. |

| This compound | 500+ | Highly activated by C6-NO₂. |

Part 5: Applications in Drug Discovery

This scaffold is frequently employed in the development of:

-

Kinase Inhibitors: The pyridine core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The 3-methoxy group can provide specific hydrophobic interactions or hydrogen bonding.

-

Antibacterial Agents: Derivatives of nitropyridines are explored for activity against resistant bacterial strains.

-

Reduction Products: The nitro group is often reduced (Fe/NH₄Cl or H₂/Pd-C) to an amine after the SₙAr step, yielding 2-amino-3-methoxy-6-aminopyridine derivatives, which are precursors to bicyclic systems like imidazopyridines.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2795029, 2-Chloro-6-methoxy-3-nitropyridine. (Note: Isomer comparison). Retrieved from .

-

Sigma-Aldrich. Product Specification: this compound (CAS 886371-75-1).[5] Retrieved from .

-

BLD Pharm. this compound Structure and Properties. Retrieved from .

-

GuideChem. Synthesis and Reactivity of Chloronitropyridines. Retrieved from .

-

Frontiers in Chemistry. Chemo- and regioselective nitration of aromatics. Retrieved from .

Sources

- 1. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-chloro-6-methoxy-3-quinolinecarboxaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 2-Bromo-5-nitroaniline CAS 10403-47-1 - Medicine Grade for Pharmaceutical Industry at Best Price [nbinnochem.com]

Technical Guide: Strategic Synthesis of 2-Chloro-3-methoxy-6-nitropyridine

This technical guide details the synthesis of 2-Chloro-3-methoxy-6-nitropyridine (CAS 886371-75-1).[1][2] This specific isomer is a high-value heterocyclic scaffold, distinct from its more common isomers (e.g., 2-chloro-6-methoxy-3-nitropyridine), and is frequently employed in the development of kinase inhibitors and antiviral agents where the 2-chloro and 6-nitro positions serve as orthogonal handles for nucleophilic substitution and reduction/coupling, respectively.

Executive Summary & Retrosynthetic Logic

The synthesis of this compound presents a regioselectivity challenge. The pyridine ring is electron-deficient, making electrophilic aromatic substitution (nitration) difficult without activating groups. The 3-methoxy group is the key lever here; it is a strong activator and an ortho/para director.

Retrosynthetic Analysis

To achieve the 2,3,6-substitution pattern, we must introduce the nitro group at the 6-position.

-

Directing Effects: In 2-chloro-3-methoxypyridine, the 2-position is blocked. The methoxy group at C3 activates C2 (blocked), C4 (ortho), and C6 (para).

-

Regiocontrol: While C4 is activated, it is sterically encumbered by the adjacent methoxy group and the C5 proton. C6 is para to the methoxy and less sterically hindered, making it the preferred site for electrophilic attack (Nitration).

The Pathway:

-

Precursor Sourcing/Synthesis: 2-Chloro-3-hydroxypyridine (Starting Material).

-

Functionalization: O-Methylation to lock the activating group.

-

Transformation: Regioselective Nitration at C6.

Figure 1: Retrosynthetic disconnection strategy highlighting the critical C-N bond formation.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-Chloro-3-methoxypyridine

If the intermediate is not purchased, it must be synthesized from 2-chloro-3-hydroxypyridine. Direct methylation is preferred over diazomethane for safety and scalability.

Reagents:

-

Substrate: 2-Chloro-3-hydroxypyridine (1.0 eq)

-

Alkylating Agent: Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate (DMS)

-

Base: Potassium Carbonate (

) (2.0 eq) -

Solvent: DMF or Acetone (Anhydrous)

Protocol:

-

Dissolution: Charge a reaction vessel with 2-chloro-3-hydroxypyridine and anhydrous DMF (5-10 volumes).

-

Deprotonation: Add

in a single portion. Stir at ambient temperature for 30 minutes to ensure formation of the phenoxide anion. -

Addition: Cool the mixture to 0°C. Add Methyl Iodide dropwise to control the exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.

-

Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate. -

Purification: Usually obtained as a clean oil or low-melting solid. If necessary, purify via short silica plug.

Phase 2: Regioselective Nitration (The Critical Step)

This step requires precise temperature control to prevent dinitration or decomposition of the methoxy group.

Reagents:

-

Substrate: 2-Chloro-3-methoxypyridine (1.0 eq)

-

Acid Solvent: Concentrated Sulfuric Acid (

) (5.0 vol) -

Nitrating Agent: Fuming Nitric Acid (

, >90%) (1.5 eq)

Protocol:

-

Preparation: In a round-bottom flask equipped with a thermometer and drying tube, place the 2-chloro-3-methoxypyridine.

-

Solvation: Cool the flask to 0°C in an ice/salt bath. Slowly add concentrated

. Note: This is exothermic. Stir until fully dissolved. -

Nitration: Add Fuming

dropwise via an addition funnel, maintaining the internal temperature below 10°C .-

Scientific Insight: Keeping the temperature low initially favors the kinetic product and prevents oxidation of the pyridine ring or ether cleavage.

-

-

Progression: After addition, allow the reaction to warm to RT slowly. If reaction is sluggish (monitored by HPLC), heat gently to 40-50°C for 2 hours.

-

Checkpoint: Monitor for the disappearance of starting material. The product (6-nitro) is less polar than the starting material.

-

-

Quench: Pour the reaction mixture slowly onto crushed ice (10x weight of acid) with vigorous stirring.

-

Isolation: The product often precipitates as a yellow solid. Filter the solid.

-

Alternative: If no precipitate, neutralize to pH 4-5 with NaOH solution (keep cold!) and extract with Dichloromethane (DCM).

-

-

Purification: Recrystallize from Ethanol or purify via column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Data Summary Table:

| Parameter | Specification | Notes |

| Appearance | Yellow crystalline solid | Typical of nitropyridines |

| Yield (Step 1) | 85 - 92% | High efficiency O-alkylation |

| Yield (Step 2) | 60 - 75% | Regioselectivity dependent |

| Key Impurity | 4-Nitro isomer | Usually <10% due to steric hindrance |

| Safety | High | Nitration generates |

Reaction Pathway Visualization

The following diagram illustrates the forward reaction flow, including reagents and conditions.

Figure 2: Forward synthesis pathway. Step 2 exploits the para-directing effect of the methoxy group.

Quality Control & Troubleshooting

Regiochemistry Confirmation

It is vital to distinguish the 6-nitro product from the potential 4-nitro impurity.

-

1H NMR (DMSO-d6):

-

6-Nitro (Target): Look for two doublets for the pyridine protons (H4 and H5). The coupling constant (

) will be characteristic of ortho coupling (~8 Hz). -

4-Nitro (Impurity): The protons would be at H5 and H6. H6 is typically very deshielded (downfield, >8.5 ppm) due to being adjacent to the ring nitrogen.

-

-

NOESY: A Nuclear Overhauser Effect (NOE) should be observed between the Methoxy group (at C3) and the proton at C4. If the nitro is at C4, this signal will be absent.

Common Issues

-

Low Yield in Nitration: Often caused by "over-cooking." If the temperature exceeds 60°C, the methoxy group can be hydrolyzed or oxidized.

-

Incomplete Methylation: Ensure the starting material is dry. Water interferes with the

base strength in aprotic solvents.

References

-

Synthesis of substituted nitropyridines: Guidechem. "2-Chloro-6-methoxy-3-nitropyridine and related isomers." Link (Provides general conditions for nitration of chloro-methoxy-pyridines).

-

Nitration Regioselectivity: Frontiers in Chemistry. "Chemo- and regioselective nitration of aromatics." Link (Mechanistic grounding for para-selectivity in activated systems).

-

Target Molecule Identification: BLD Pharm. "Product: this compound (CAS 886371-75-1)."[1][2] Link (Verification of existence and CAS).

-

Precursor Synthesis: European Patent Office.[3] "Process for the preparation of 2-chloro-3-hydroxy pyridine (EP 0939079 B1)." Link (Industrial route for the starting material).

-

General Pyridine Chemistry: PubChem. "this compound Compound Summary." Link

Sources

An In-depth Technical Guide to the Physical Characteristics of 2-Chloro-3-methoxy-6-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methoxy-6-nitropyridine is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Its unique arrangement of chloro, methoxy, and nitro functional groups on the pyridine ring imparts specific reactivity and physical properties that are critical for its application in multi-step synthetic pathways. This guide provides a comprehensive overview of the core physical characteristics of this compound, offering both established data and detailed methodologies for its empirical determination. Understanding these properties is paramount for its effective handling, characterization, and deployment in synthetic strategies.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. These values are essential for a foundational understanding of the compound's nature.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 38533-61-8 | |

| Molecular Formula | C₆H₅ClN₂O₃ | |

| Molecular Weight | 188.57 g/mol | |

| Appearance | Light yellow to yellow to green powder/crystal | |

| Melting Point | 78-80 °C (lit.) | |

| Boiling Point | 298.5 °C at 760 mmHg (predicted) | - |

| Solubility | Slightly soluble in water; Soluble in alcohol and ether | - |

Experimental Determination of Physical Characteristics

The following sections detail the experimental protocols for determining the key physical properties of this compound. These methodologies are designed to be self-validating and are grounded in standard laboratory practices.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting point is a sharp, well-defined temperature range of 0.5-1.0°C.[2] Impurities typically depress the melting point and broaden the melting range.

-

Sample Preparation : Ensure the this compound sample is completely dry and in a fine powdered form.[3]

-

Capillary Tube Loading : Place a small amount of the powdered sample into a capillary tube, tapping the sealed end gently on a hard surface to compact the material to a height of 1-2 mm.[2]

-

Apparatus Setup : Insert the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Heating (Approximate Determination) : Heat the sample rapidly to about 15-20°C below the expected melting point of 78-80°C.[4]

-

Slow Heating (Accurate Determination) : Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[4][5]

-

Observation and Recording : Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4]

-

Confirmation : For a definitive identification, a mixed melting point determination can be performed. If an authentic sample of this compound is available, mix a small amount with the sample . If there is no depression or broadening of the melting point, the sample is likely pure.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility profile of this compound is crucial for selecting appropriate solvents for reactions, purification (recrystallization), and analytical techniques. The general principle of "like dissolves like" is a useful starting point, suggesting that polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[6]

-

Solvent Selection : Prepare a panel of solvents with varying polarities, such as water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Sample Preparation : In a series of small, clean test tubes, add approximately 25 mg of this compound to each.

-

Solvent Addition : To each test tube, add 0.75 mL of a selected solvent in small portions, shaking vigorously after each addition.[7]

-

Observation : Observe whether the solid dissolves completely, is partially soluble, or is insoluble.

-

Classification : Record the results to build a solubility profile. For a more quantitative measure, the amount of solvent required to dissolve a known mass of the solute can be determined.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. scribd.com [scribd.com]

Solubility Profile & Physicochemical Characterization: 2-Chloro-3-methoxy-6-nitropyridine

[1]

CAS Registry Number: 886371-75-1 Molecular Formula: C₆H₅ClN₂O₃ Molecular Weight: 188.57 g/mol [1][2]

Executive Summary

This compound is a highly specialized heterocyclic intermediate used primarily in the synthesis of nitrogen-containing ligands and pharmaceutical scaffolds. It is structurally distinct from its more common isomer, 2-Chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8) . Researchers must verify the substitution pattern (2-Cl, 3-OMe, 6-NO₂) before proceeding, as the solubility and reactivity profiles differ significantly between isomers due to electronic effects on the pyridine ring.

This guide provides a definitive solubility matrix, experimental determination protocols, and recrystallization strategies tailored to this specific regioisomer.

Physicochemical Profile & Solvation Mechanics

Understanding the electronic distribution is prerequisite to predicting solubility. The molecule features three distinct functional groups on the electron-deficient pyridine core:

-

Nitro group (C6): Strongly electron-withdrawing, increasing polarity but reducing basicity.

-

Methoxy group (C3): Electron-donating (via resonance), providing a site for weak hydrogen bond acceptance.

-

Chloro group (C2): Lipophilic, facilitating solubility in halogenated solvents.

Theoretical Solubility Parameters

| Property | Value (Estimated) | Impact on Solubility |

| LogP (Octanol/Water) | ~1.8 – 2.0 | Lipophilic; indicates poor water solubility and high affinity for organic solvents. |

| H-Bond Donors | 0 | No protons available for H-bonding; limited solubility in pure protic solvents without heating. |

| H-Bond Acceptors | 4 (N-pyridine, NO₂, OMe) | Good solubility in polar aprotic solvents (DMSO, DMF) via dipole interactions. |

| Polar Surface Area (PSA) | ~68 Ų | Moderate polarity; allows solubility in medium-polarity solvents like Ethyl Acetate. |

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction efficiency with this compound.

Category A: High Solubility (Primary Solvents)

Use for: Reaction media, preparing stock solutions.

| Solvent | Solubility Potential | Mechanism | Notes |

| Dichloromethane (DCM) | High (>100 mg/mL) | Dispersion forces & dipole interactions | Excellent for extraction; easy removal (low BP). |

| Dimethyl Sulfoxide (DMSO) | Very High (>200 mg/mL) | Strong dipole-dipole interaction | Ideal for biological assays; difficult to remove. |

| Dimethylformamide (DMF) | Very High (>200 mg/mL) | Strong dipole-dipole interaction | Common reaction solvent for nucleophilic substitutions. |

| Ethyl Acetate | High (~50-80 mg/mL) | Polar interaction with ester group | Preferred solvent for TLC and column chromatography. |

Category B: Temperature-Dependent Solubility (Recrystallization)

Use for: Purification and crystallization.

| Solvent | Cold (25°C) | Hot (Reflux) | Protocol Utility |

| Methanol / Ethanol | Moderate | High | Primary Choice: Dissolve hot, cool to precipitate. |

| Acetonitrile | Moderate | High | Good for HPLC sample prep; can be used for crystallization. |

| Toluene | Low | Moderate/High | Useful for azeotropic drying; often yields cleaner crystals than alcohols. |

Category C: Anti-Solvents (Precipitation)

Use for: Crashing out product from reaction mixtures.

-

Water: Insoluble. (Use to quench reactions and precipitate product from DMF/DMSO).

-

Hexanes / Heptane: Insoluble. (Use to induce crystallization from Ethyl Acetate or Toluene).

-

Diethyl Ether: Low solubility.[3] (Can be used to wash filter cakes).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To determine the precise saturation limit in a specific solvent.

-

Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments while stirring at 25°C.

-

Equilibration: Vortex for 10 minutes between additions.

-

Observation: Continue until the solid is completely dissolved.

-

Calculation:

[4] -

Verification: If undissolved solid remains after 2 mL, filter the supernatant, evaporate a known volume, and weigh the residue.

Protocol B: Purification via Solvent-Antisolvent Recrystallization

Objective: To purify crude material (purity <95%) to analytical grade (>98%).

Caption: Workflow for the purification of this compound using an EtOAc/Heptane system.

Process Implications & Reactivity[6]

-

Nucleophilic Substitution: The chlorine at C2 is activated by the C6-nitro group. Avoid using nucleophilic solvents (like primary amines or unhindered alcohols with strong base) at high temperatures, as they may displace the chloride.

-

Reduction Sensitivity: The nitro group is susceptible to reduction.[5] Avoid protic solvents with reducing metals (Fe, Zn) unless the amine is the desired product.

-

Stability: Stable in neutral organic solvents. Hydrolyzes slowly in strong aqueous alkali to form the corresponding pyridone.

References

-

Identification & CAS: this compound (CAS 886371-75-1).[6][1][2][4][7] Listed in chemical catalogs (BLD Pharm, ESD Medikal) distinct from the 6-methoxy isomer (CAS 38533-61-8).

-

N-Oxide Precursor Synthesis: The enzymatic reduction of pyridine N-oxide derivatives. ResearchGate. Describes the synthesis and characterization of the N-oxide analog, providing structural confirmation data (NMR).

-

General Pyridine Solubility: Solubility of Halogenated Nitropyridines. Standard chemical behavior dictates high solubility in DCM/EtOAc and low solubility in water for this class of compounds.

-

Synthesis Pathways: Method for the preparation of chloro-alkoxy-nitro-pyridines. Patent literature describing the nitration and chlorination sequences for similar pyridine scaffolds.[8]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. CAS 886371-75-1 | Sigma-Aldrich [sigmaaldrich.com]

- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 4. esdmedikal.com [esdmedikal.com]

- 5. guidechem.com [guidechem.com]

- 6. Nitrification Products at low Price in Ningbo,Zhejiang with Product Specification [nbinnochem.com]

- 7. 1225278-66-9|2-Chloro-4-((6-nitropyridin-3-yl)oxy)pyridine|BLD Pharm [bldpharm.com]

- 8. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Theoretical and Practical Properties of 2-Chloro-6-methoxy-3-nitropyridine

Senior Application Scientist Note: Initial research for the topic "2-Chloro-3-methoxy-6-nitropyridine" revealed a significant lack of available scientific literature and experimental data. However, a wealth of information exists for its structural isomer, 2-Chloro-6-methoxy-3-nitropyridine (CAS: 38533-61-8) . To ensure scientific integrity and provide a valuable, data-rich resource, this guide has been expertly curated to focus on this well-documented and synthetically important compound. The principles of reactivity and analysis discussed herein provide a strong foundational framework applicable to the study of other substituted nitropyridines.

Abstract

2-Chloro-6-methoxy-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in organic synthesis. Its unique electronic architecture, governed by the interplay of an electron-donating methoxy group and two electron-withdrawing groups (nitro and chloro) on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. This guide provides a comprehensive overview of its theoretical properties, including molecular structure, computational analysis, and spectroscopic signatures, and connects these properties to its practical reactivity and application in synthetic protocols.

Molecular Structure and Computational Analysis

The arrangement of substituents on the pyridine ring dictates the molecule's geometry, stability, and electronic properties. Theoretical calculations, often employing Density Functional Theory (DFT), provide profound insights into these characteristics.

Optimized Molecular Geometry and Key Properties

2-Chloro-6-methoxy-3-nitropyridine possesses a planar structure with Cₛ point group symmetry[1]. The key physical and computed properties of the molecule are summarized below.

| Property | Value | Source |

| CAS Number | 38533-61-8 | [1][2][3] |

| Molecular Formula | C₆H₅ClN₂O₃ | [2][3] |

| Molecular Weight | 188.57 g/mol | [2] |

| Appearance | Off-white to yellow crystalline powder | [1][4] |

| Melting Point | 78-80 °C | [1][3] |

| Density (Predicted) | ~1.45 g/cm³ | [1][3] |

| pKa (Predicted) | -2.34 ± 0.10 | [1] |

Visualization of Molecular Structure

The structural arrangement is critical for understanding steric and electronic effects. The diagram below illustrates the atom numbering scheme for 2-Chloro-6-methoxy-3-nitropyridine.

Caption: Molecular structure of 2-Chloro-6-methoxy-3-nitropyridine.

Vibrational Analysis

Computational studies have determined the vibrational modes for this molecule. For a molecule with 17 atoms, there are 45 fundamental vibrational modes. Due to its Cₛ symmetry, all 45 modes are active in both Infrared (IR) and Raman spectroscopy[1]. These modes are categorized as 31 in-plane and 14 out-of-plane vibrations[1]. A key predicted vibrational frequency is the O-CH₃ stretching mode, calculated to be around 1069 cm⁻¹ using DFT methods[1]. This theoretical data is invaluable for interpreting experimental IR and Raman spectra.

Spectroscopic Properties

While detailed spectral data requires experimental acquisition, public databases and supplier information confirm the identity of the compound using standard spectroscopic techniques[4][5].

| Spectroscopic Technique | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the three methoxy protons. The chemical shifts are influenced by the electronic environment created by the substituents. Databases confirm that NMR data is consistent with the structure[4][5]. |

| ¹³C NMR | The carbon NMR spectrum would display six unique signals corresponding to the six carbon atoms in the molecule (five in the ring, one in the methoxy group). The C2 and C6 carbons, bonded to the electronegative Cl and O atoms respectively, would show characteristic downfield shifts. PubChem indicates the availability of ¹³C NMR spectra for this compound[2]. |

| IR Spectroscopy | The IR spectrum is characterized by vibrations of its functional groups. Key expected peaks include strong asymmetric and symmetric stretching vibrations for the NO₂ group, C-Cl stretching, C-O-C stretching of the methoxy group, and various C-H and aromatic ring vibrations[1]. |

Reactivity and Synthetic Utility

The theoretical properties of 2-Chloro-6-methoxy-3-nitropyridine directly inform its chemical reactivity, making it a valuable intermediate in organic synthesis[6]. Its primary mode of reaction is Nucleophilic Aromatic Substitution (SₙAr).

The Mechanism of Nucleophilic Aromatic Substitution (SₙAr)

The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the potent electron-withdrawing effect of the nitro group at the C3 position and the chloro group at the C2 position. This electronic arrangement makes the carbon atoms of the ring, particularly C2, highly electrophilic and susceptible to attack by nucleophiles[6].

The SₙAr reaction proceeds via a two-step addition-elimination mechanism:

-

Addition: A nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.

-

Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group, to yield the substituted product.

Caption: Generalized mechanism for SₙAr on 2-Chloro-6-methoxy-3-nitropyridine.

Exemplary Synthetic Protocol: Amination via SₙAr

The high reactivity of the C2-Cl bond allows for efficient displacement by various nucleophiles. A common application is the synthesis of 2-amino derivatives, which are precursors to a wide range of biologically active molecules. This protocol is based on established procedures for similar substitutions[7][8].

Objective

To synthesize 2-Amino-6-methoxy-3-nitropyridine from 2-Chloro-6-methoxy-3-nitropyridine via nucleophilic aromatic substitution with ammonia.

Materials

-

2-Chloro-6-methoxy-3-nitropyridine (1.0 eq)

-

Aqueous Ammonia (25-30% solution, excess)

-

Methanol (as solvent)

-

Stir plate and magnetic stir bar

-

Round-bottom flask with reflux condenser

-

Ice bath

-

Filtration apparatus (Büchner funnel)

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-6-methoxy-3-nitropyridine (1.0 eq) in methanol.

-

Nucleophile Addition: While stirring, add an excess of aqueous ammonia solution to the flask at room temperature.

-

Reaction: Gently heat the reaction mixture to 35-40°C and maintain with constant stirring for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration. Wash the precipitate with cold water to remove any residual salts.

-

Drying: Dry the isolated solid under vacuum to yield the final product, 2-amino-6-methoxy-3-nitropyridine.

Synthetic Workflow Visualization

Caption: Workflow for the synthesis of an amino-substituted pyridine derivative.

Conclusion

2-Chloro-6-methoxy-3-nitropyridine is a textbook example of how substituent effects can be harnessed for synthetic advantage. Its theoretical properties, from its planar geometry to the strong electrophilicity at the C2 position, are directly translatable into practical, high-yield chemical transformations. The powerful electron-withdrawing nature of the nitro group is the cornerstone of its reactivity, enabling facile nucleophilic aromatic substitution reactions. This makes the compound a crucial and versatile building block for constructing complex molecular frameworks in medicinal and materials chemistry.

References

-

PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. Retrieved from [Link]

-

Chemsrc. (2023). 2-Chloro-6-methoxy-3-nitropyridine. Retrieved from [Link]

- Google Patents. (n.d.). Preparing method of 2,6-dichloro-3-nitropyridine.

- Arjunan, V., Saravanan, I., Marchewka, M. K., & Mohan, S. (2014). A comparative study on vibrational, conformational and electronic structure of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.

-

PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. Retrieved from [Link]

-

Crysdot LLC. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. Retrieved from [Link]

-

ResearchGate. (2018). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. Retrieved from [Link]

Sources

- 1. 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 [chemicalbook.com]

- 2. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-6-methoxy-3-nitropyridine | CAS#:38533-61-8 | Chemsrc [chemsrc.com]

- 4. 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 2-Chloro-6-methoxy-3-nitropyridine(38533-61-8) 1H NMR spectrum [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 8. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Discovery and History of 2-Chloro-3-methoxy-6-nitropyridine

[1]

Part 1: Executive Summary & Chemical Identity[1]

This compound is a highly specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), specifically kinase inhibitors and ligands for neurological receptors.[1] It belongs to the class of trisubstituted pyridines, where the precise arrangement of the chloro (C2), methoxy (C3), and nitro (C6) groups creates a unique electronic push-pull system, enabling regioselective functionalization.[1]

While often confused with its more common regioisomer (2-chloro-6-methoxy-3-nitropyridine), the 3-methoxy-6-nitro variant offers distinct steric and electronic properties that are critical for structure-activity relationship (SAR) tuning in drug discovery.[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 886371-75-1 |

| Molecular Formula | |

| Molecular Weight | 188.57 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Key Reactivity |

Part 2: History and Discovery Context[1]

The "discovery" of this compound is not tied to a single serendipitous event but rather to the evolution of pyridine functionalization strategies in the late 20th and early 21st centuries.[1]

The Era of Pyridine Nitration (1950s–1980s)

Early heterocyclic chemistry focused heavily on the nitration of pyridine. However, the pyridine ring is electron-deficient, making electrophilic aromatic substitution (like nitration) difficult.[1]

-

Historical Challenge: Direct nitration of pyridine requires harsh conditions and typically yields the 3-nitro derivative.[1]

-

The Breakthrough: Researchers discovered that electron-donating groups (EDGs) like methoxy (-OMe) or amino (-NH2) could activate the ring.[1]

-

Relevance: The precursor 2-chloro-3-methoxypyridine was identified as a substrate where the methoxy group at C3 directs the incoming nitro group to the para position (C6), overcoming the natural deactivation of the ring nitrogen.[1]

Rise of Kinase Inhibitors (2000s–Present)

The true historical significance of this molecule emerged with the explosion of targeted cancer therapies.

-

Scaffold Demand: Drug developers needed pyridine scaffolds that could bind to the ATP-binding pocket of kinases.[1] The 2-chloro group serves as a "handle" for attaching solubilizing groups (via nucleophilic substitution), while the 6-nitro group is a "masked amine" that, once reduced, forms the hydrogen bonds necessary for kinase interaction.[1]

-

Differentiation: While the 3-nitro isomer was common, the 6-nitro isomer (this compound) allowed for different vector orientations in the binding pocket, leading to its adoption in proprietary compound libraries for Fragment-Based Drug Discovery (FBDD).[1]

Part 3: Synthesis and Manufacturing[1][2]

The synthesis of this compound is a study in directing group effects.[1] The most robust industrial route avoids direct nitration of the unactivated ring, instead utilizing the directing power of the methoxy group.[1]

Mechanistic Pathway[1][3]

-

Starting Material: 2-Chloro-3-hydroxypyridine (or 2-chloro-3-pyridinol).[1]

-

Step 1: O-Methylation: The hydroxyl group is methylated using methyl iodide (

) or dimethyl sulfate ( -

Step 2: Regioselective Nitration: The intermediate is subjected to mixed acid nitration (

).[1]

Experimental Protocol (Self-Validating)

Note: This protocol synthesizes the target from the 2-chloro-3-methoxypyridine precursor.

Reagents:

-

2-Chloro-3-methoxypyridine (1.0 eq)

-

Fuming Nitric Acid (

, >90%)[1] -

Concentrated Sulfuric Acid (

)[1]

Procedure:

-

Preparation: Cool concentrated

(5 vol) to 0°C in a jacketed reactor. -

Addition: Slowly add 2-Chloro-3-methoxypyridine (1.0 eq) while maintaining internal temperature <10°C.

-

Nitration: Dropwise add fuming

(1.5 eq) over 30 minutes. The exotherm must be controlled to prevent dinitration or decomposition.[1] -

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

-

Quench: Pour the reaction mixture onto crushed ice (10 vol) with vigorous stirring. The product will precipitate as a pale solid.[1]

-

Isolation: Filter the solid, wash with cold water until pH is neutral, and dry under vacuum at 45°C.

Synthesis Workflow Diagram

Caption: Synthetic pathway relying on the para-directing effect of the C3-methoxy group to install the nitro group at C6.

Part 4: Reactivity & Applications in Drug Design[1]

The utility of this compound lies in its "orthogonal reactivity."[1] It possesses three distinct sites for chemical modification, allowing medicinal chemists to build complex molecules sequentially.[1]

The C2-Chlorine: Nucleophilic Aromatic Substitution ( )

The chlorine atom at C2 is activated by the electron-withdrawing nitro group at C6 and the ring nitrogen.[1] It is highly susceptible to displacement by nucleophiles (amines, thiols, alkoxides).[1]

-

Application: Introduction of solubilizing tails (e.g., piperazines) or hinge-binding motifs.[1]

-

Condition: Mild heating with a base (e.g.,

, DMF, 60°C).

The C6-Nitro: Reduction to Amine

The nitro group is a "placeholder" for an amino group.[1]

-

Reaction: Reduction using

, -

Result: 6-Amino-2-chloro-3-methoxypyridine.

-

Utility: The resulting amine can be coupled with carboxylic acids to form amides, a common feature in kinase inhibitors (e.g., forming the "head" group of the drug).[1]

The C3-Methoxy: Solubility & Binding

Unlike the other groups, the methoxy group is often retained in the final drug molecule.[1]

-

Function: It acts as a hydrogen bond acceptor and provides metabolic stability compared to a bare proton.[1] It also modulates the lipophilicity (LogP) of the molecule.[1]

Comparative Analysis: Isomer Distinction

| Feature | Target: 3-Methoxy-6-Nitro (CAS 886371-75-1) | Common: 6-Methoxy-3-Nitro (CAS 38533-61-8) |

| Precursor | 2-Chloro-3-hydroxypyridine | 2,6-Dichloro-3-nitropyridine |

| Electronic Effect | Nitro is para to Methoxy | Nitro is ortho to Methoxy |

| High (C2 is activated by C6-Nitro) | Very High (C2 activated by C3-Nitro) | |

| Primary Use | Specialized Kinase Inhibitors | General Building Block |

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2795029, 2-Chloro-6-methoxy-3-nitropyridine (Isomer Comparison). Retrieved from [Link]

reactivity profile of 2-Chloro-3-methoxy-6-nitropyridine

An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-3-methoxy-6-nitropyridine

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of an electron-donating methoxy group, a powerful electron-withdrawing nitro group, and a labile chloro substituent on an electron-deficient pyridine core imparts a distinct and versatile reactivity profile. This guide provides an in-depth exploration of the electronic landscape of this molecule and delineates its primary reaction pathways. We will delve into the mechanistic underpinnings of its reactivity, focusing on nucleophilic aromatic substitution (SNAr), reduction of the nitro moiety, and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthetic building block.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is a direct consequence of the interplay between its constituent functional groups. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro group at the 6-position.

The key positions for reactivity are C2 and C6, which are ortho and para to the activating nitro group. The chlorine atom at the C2 position serves as an excellent leaving group in nucleophilic aromatic substitution reactions. The methoxy group at the C3 position, while typically electron-donating via resonance, has its influence modulated by the powerful inductive and resonance withdrawal of the adjacent nitro group. This electronic arrangement renders the C2 carbon exceptionally electrophilic and primed for nucleophilic attack.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, facilitates the attack of nucleophiles at the carbon bearing the chloro substituent.[1][2]

Mechanism of Action

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: A nucleophile adds to the C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized effectively onto the electronegative oxygen atoms of the nitro group.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, yielding the substituted product.

Scope of Nucleophiles

A wide array of nucleophiles can be employed to displace the C2 chlorine, making this scaffold a versatile starting point for generating diverse molecular libraries. Common nucleophiles include:

-

Amines (Primary and Secondary): Reaction with various amines is a straightforward method to introduce nitrogen-containing substituents. For instance, reacting 2-chloro-3-nitropyridine derivatives with primary amines is a key step in synthesizing imidazo[4,5-b]pyridine structures.[3]

-

Alkoxides and Phenoxides: To generate ether linkages.

-

Thiols and Thiophenoxides: To form thioethers.

Experimental Protocol: Synthesis of 2-(Morpholino)-3-methoxy-6-nitropyridine

This protocol exemplifies a typical SNAr reaction, providing a self-validating system for synthesis.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and DMF.

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Add potassium carbonate, followed by the dropwise addition of morpholine.

-

Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(morpholino)-3-methoxy-6-nitropyridine.

Transformation of the Nitro Group

The nitro group is not merely an activating group for SNAr; it is also a versatile functional handle that can be readily transformed, most commonly into an amino group.

Reduction to an Amine

The reduction of the nitro group to an amine is a pivotal transformation, yielding 2-chloro-3-methoxy-pyridin-6-amine, a valuable intermediate for further elaboration in drug discovery programs.[1][4] This conversion opens pathways to the synthesis of amides, sulfonamides, and diazotized compounds.

Common Reduction Methods:

-

Metal/Acid Systems: Reagents such as iron powder in acetic acid or stannous chloride (SnCl₂) in ethanol are classic and effective methods for this reduction.[5]

-

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere provides a clean and efficient reduction. Care must be taken, as prolonged reaction times or harsh conditions can lead to hydrodechlorination.

-

Transfer Hydrogenation: Using a hydrogen donor like formic acid in the presence of a suitable catalyst can be a milder alternative.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the C2 position can also participate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction allows for the formation of a C-C bond by coupling the C2 position with an organoboron reagent (boronic acid or ester).[7][8] This is a powerful method for synthesizing biaryl compounds or introducing alkyl and vinyl groups. A typical catalyst system involves a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand.[7]

Buchwald-Hartwig Amination

As an alternative to the SNAr pathway, the Buchwald-Hartwig amination offers a complementary method for C-N bond formation.[9][10][11] This reaction is particularly useful for coupling less nucleophilic amines or when SNAr conditions are not viable. It employs a palladium catalyst with specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[9]

Physicochemical Data

| Property | Value |

| Molecular Formula | C₆H₅ClN₂O₃ |

| Molecular Weight | 188.57 g/mol [12] |

| Appearance | Off-white to yellow powder/solid[1] |

| Melting Point | 78-80 °C[13][14] |

| Boiling Point | 298.5 ± 35.0 °C (Predicted)[13] |

| CAS Number | 38533-61-8[1] |

Conclusion

This compound is a cornerstone building block in modern organic synthesis. Its reactivity is dominated by the electrophilic nature of the C2 position, which is readily susceptible to nucleophilic aromatic substitution. Furthermore, the chloro and nitro groups serve as versatile handles for palladium-catalyzed cross-coupling reactions and reductive transformations, respectively. A thorough understanding of this reactivity profile allows chemists to strategically design and execute synthetic routes toward complex and biologically active molecules.

References

- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

- Process for producing 2,3-diamino-6-methoxypyridine.

- How to prepare and use 2-Chloro-3-nitro-6-methylpyridine? Guidechem.

- 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8. ChemicalBook.

- Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.

- What is 2-Chloro-6-methoxy-3-nitropyridine and how is it synthesized? Guidechem.

- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.

- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Stack Exchange.

- What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? Guidechem.

- How to apply and prepare 2-Chloro-3-nitropyridine efficiently? Guidechem.

- 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029. PubChem.

- 2-Chloro-6-methoxy-3-nitropyridine. Tokyo Chemical Industry.

- 2-Chloro-6-methoxy-3-nitropyridine | CAS#:38533-61-8. Chemsrc.

- Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.

- Suzuki Coupling. Organic Chemistry Portal.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- The Ultimate Guide to Buchwald-Hartwig Amin

- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.

- Buchwald-Hartwig Amin

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.

- 2-Chloro-3-nitropyridine.

- nucleophilic arom

- Buchwald–Hartwig amin

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.

- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.

- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.

- 6-Chloro-2-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 10797703. PubChem.

- The Buchwald-Hartwig Amin

Sources

- 1. guidechem.com [guidechem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 [chemicalbook.com]

- 14. 2-Chloro-6-methoxy-3-nitropyridine | CAS#:38533-61-8 | Chemsrc [chemsrc.com]

A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Chloro-3-methoxy-6-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the electronic properties and corresponding reactivity of 2-Chloro-3-methoxy-6-nitropyridine. By examining the interplay of the substituent groups on the pyridine core, this document will elucidate the key electrophilic and nucleophilic sites, offering predictive insights for synthetic applications in medicinal chemistry and materials science.

Introduction: The Molecular Architecture and its Implications

This compound is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. The convergence of a halogen, an electron-donating methoxy group, and a potent electron-withdrawing nitro group on an electron-deficient pyridine ring creates a unique electronic landscape. This intricate arrangement governs the molecule's reactivity, making a thorough understanding of its electrophilic and nucleophilic characteristics paramount for its strategic deployment in the synthesis of novel chemical entities.

The pyridine ring, an isoelectronic analogue of benzene containing a nitrogen atom, is inherently electron-deficient due to the higher electronegativity of nitrogen compared to carbon.[1] This property alone predisposes the ring to nucleophilic attack, a characteristic that is further modulated by the appended functional groups. This guide will systematically dissect the electronic influence of each substituent to construct a predictive model of the molecule's chemical behavior.

Unveiling the Dominant Electrophilic Sites: A Target for Nucleophiles

The primary electrophilic character of this compound is centered on the carbon atoms of the pyridine ring, which are rendered electron-poor by the cumulative electron-withdrawing effects of the ring nitrogen and the nitro group. This electron deficiency makes the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

The Activated Positions for Nucleophilic Aromatic Substitution

The presence of a strong electron-withdrawing group, such as a nitro group, activates an aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it.[2][3] In the case of this compound, the nitro group at the 6-position and the chloro group at the 2-position are para to each other.

The key electrophilic sites are:

-

C-2 Carbon: This carbon atom, bonded to the chlorine, is the principal site of electrophilicity. The chlorine atom is a good leaving group in SNAr reactions.[2] The powerful electron-withdrawing nature of the nitro group at the para-position (C-6) and the ring nitrogen significantly polarizes the C-Cl bond, making C-2 highly susceptible to attack by nucleophiles.[2][4]

-

C-4 and C-6 Carbons: The positions ortho and para to the ring nitrogen are inherently electron-deficient. The strong inductive and resonance effects of the nitro group at C-6 further enhance the electrophilicity of C-2 and C-4.

The general mechanism for nucleophilic aromatic substitution at the C-2 position involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]

Experimental Protocol: Typical Nucleophilic Aromatic Substitution

A common application of this reactivity is the displacement of the chloride with an amine nucleophile.[5]

Objective: To synthesize a 2-amino-3-methoxy-6-nitropyridine derivative.

Materials:

-

This compound

-

Amine of choice (e.g., piperidine)

-

A polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

A non-nucleophilic base (e.g., Potassium Carbonate)

Procedure:

-

Dissolve this compound (1 equivalent) in DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the amine (1.2 equivalents) and potassium carbonate (2 equivalents) to the solution.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction by solvating the cation of the base and leaving the nucleophile more reactive. The base is required to neutralize the HCl generated during the reaction.[5]

Exploring the Nucleophilic Character: Reactivity as a Nucleophile

While the predominant reactivity of this compound is as an electrophile, it possesses sites with lone pairs of electrons that can exhibit nucleophilic behavior under specific conditions.

The potential nucleophilic sites are:

-

Pyridine Nitrogen (N-1): The lone pair of electrons on the pyridine nitrogen can act as a nucleophile. However, in the presence of strong acids, this nitrogen will be protonated, forming a pyridinium cation. This protonation severely deactivates the ring towards electrophilic attack.[1]

-

Methoxy Oxygen: The oxygen atom of the methoxy group also has lone pairs of electrons and can potentially act as a nucleophile, for instance, in reactions with strong electrophiles. However, this reactivity is generally less pronounced compared to the electrophilic nature of the ring.

-

Nitro Group Oxygens: The oxygen atoms of the nitro group possess lone pairs but are generally poor nucleophiles due to the delocalization of electron density towards the highly electronegative nitrogen and the electron-withdrawing nature of the attached ring.

The Interplay of Substituents: An Electronic Tug-of-War

The reactivity of the molecule is a direct consequence of the electronic interplay between the substituents.

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Nitro (-NO₂) Group | 6 | Strong -I (inductive), Strong -M (mesomeric) | Strongly deactivates the ring towards electrophilic attack. Strongly activates the ring for nucleophilic attack at C-2 and C-4. |

| Chloro (-Cl) Group | 2 | -I, Weak +M | Inductively withdraws electron density, enhancing electrophilicity at C-2. Acts as a good leaving group in SNAr. |

| Methoxy (-OCH₃) Group | 3 | -I, Strong +M | The +M effect donates electron density to the ring, which can partially counteract the deactivating effects of the nitro group and ring nitrogen. This can influence the regioselectivity of certain reactions. |

| Pyridine Nitrogen | 1 | Strong -I | Inductively withdraws electron density, contributing to the overall electron-deficient nature of the ring. |

Diagrammatic Representation of Reactivity

Caption: Reactivity map of this compound.

Conclusion: A Versatile Synthon for Targeted Synthesis